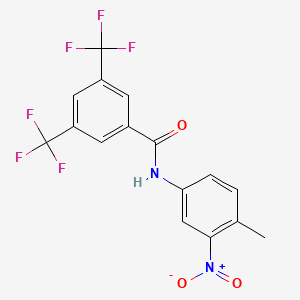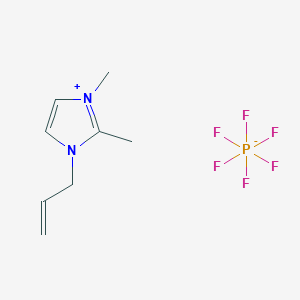
gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a dimethylpropyl chain, and an ethoxy benzoate moiety, all linked to a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzoic acid and 2,2-dimethylpropylamine.
Esterification: 4-ethoxybenzoic acid is esterified with 2,2-dimethylpropylamine in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide.
Amidation: The resulting ester is then reacted with diethylamine to form the desired compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and pH to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoates or amides.
Applications De Recherche Scientifique
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in biochemical assays and as a probe to study enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a local anesthetic or in the development of new pharmaceuticals.
Industry: Utilized in the formulation of various industrial products, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets ion channels and receptors in the nervous system, modulating their activity.
Pathways Involved: The compound affects signal transduction pathways, leading to changes in cellular responses and physiological effects.
Comparaison Avec Des Composés Similaires
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride can be compared with other similar compounds:
Diethylamino hydroxybenzoyl hexyl benzoate: Known for its use in sunscreens due to its UV-absorbing properties.
Benzocaine: A local anesthetic commonly used in topical pain relief products.
Procaine: Another local anesthetic with similar applications but different pharmacokinetic properties.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
67049-62-1 |
|---|---|
Formule moléculaire |
C18H30ClNO3 |
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
[3-(4-ethoxybenzoyl)oxy-2,2-dimethylpropyl]-diethylazanium;chloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-6-19(7-2)13-18(4,5)14-22-17(20)15-9-11-16(12-10-15)21-8-3;/h9-12H,6-8,13-14H2,1-5H3;1H |
Clé InChI |
KPWUSJIIQPZSNJ-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


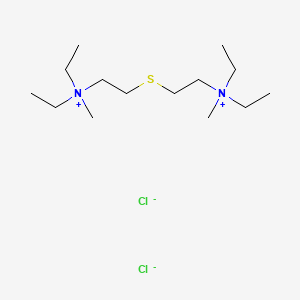
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
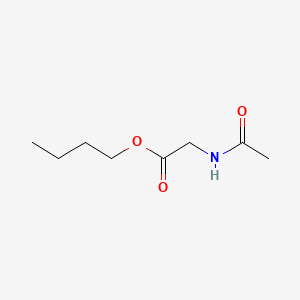

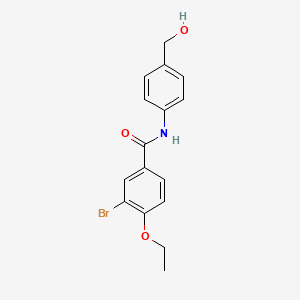

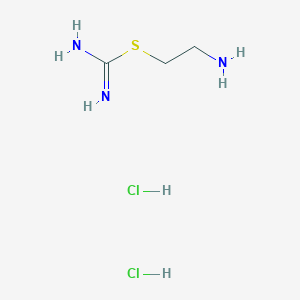
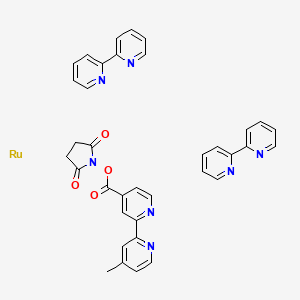
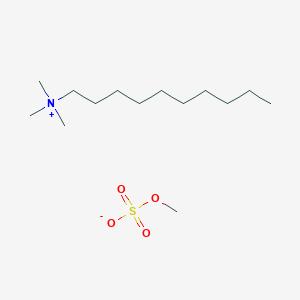
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)
